molecular formula C8H18N4O2S B6118728 N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Cat. No.: B6118728
M. Wt: 234.32 g/mol
InChI Key: RCSKMSCLVMEURZ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a synthetic organic compound characterized by its unique triazine ring structure and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the triazine derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazine ring or the sulfonamide group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry

Industrially, this compound might be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The triazine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3,5-triazin-2-yl)methanesulfonamide: Similar structure but lacks the tetrahydro modification.

    N-(5-tert-butyl-1,3,5-triazin-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.

    N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)ethanesulfonamide: Ethanesulfonamide group instead of methanesulfonamide.

Uniqueness

N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is unique due to its specific combination of a tetrahydrotriazine ring and a methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2S/c1-8(2,3)12-5-9-7(10-6-12)11-15(4,13)14/h5-6H2,1-4H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKMSCLVMEURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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